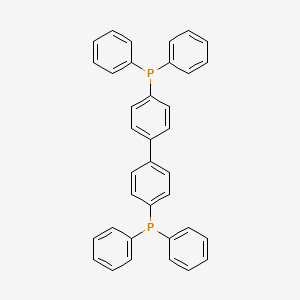
4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl
描述
4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl is an organophosphorus compound widely used in various fields of chemistry. This compound is known for its unique structure, which consists of two diphenylphosphanyl groups attached to a biphenyl backbone. It is often utilized as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl typically involves the reaction of diphenylphosphine with 4,4’-dibromobiphenyl. This reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-120°C and using a suitable solvent such as toluene or THF (tetrahydrofuran).
Industrial Production Methods: In an industrial setting, the production of 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems.
化学反应分析
Types of Reactions: 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Substituted phosphines.
科学研究应用
4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.
Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism by which 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with transition metals. The diphenylphosphanyl groups act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
相似化合物的比较
4,4’-Bis(diphenylphosphanyl)-1,1’-binaphthyl oxide (BINAPO): Similar in structure but with a binaphthyl backbone.
4,4’-Bis(imidazolyl)diphenyl ether: Contains imidazolyl groups instead of diphenylphosphanyl groups.
Uniqueness: 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl is unique due to its biphenyl backbone and the presence of two diphenylphosphanyl groups, which provide a high degree of stability and versatility in forming metal complexes. This makes it particularly valuable in catalytic applications where stability and reactivity are crucial.
属性
IUPAC Name |
[4-(4-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28P2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKHLSOORRJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide](/img/structure/B2511011.png)
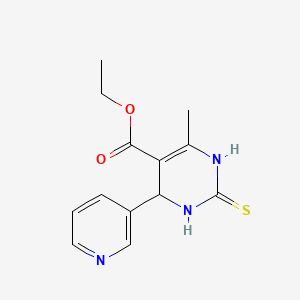
![1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one](/img/structure/B2511015.png)
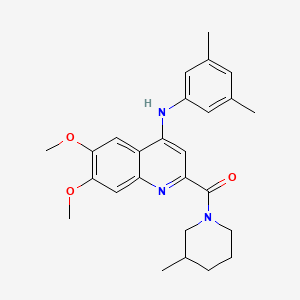
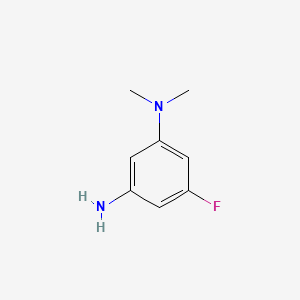
![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)
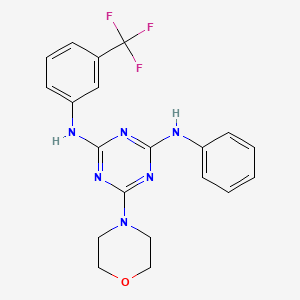
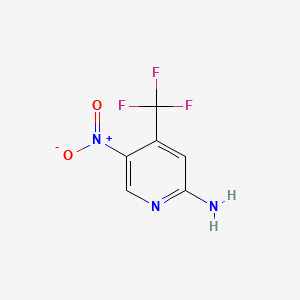
![1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2511025.png)
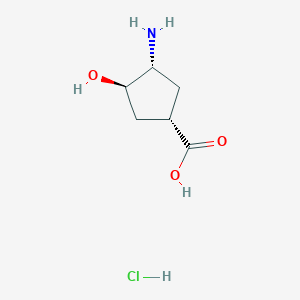

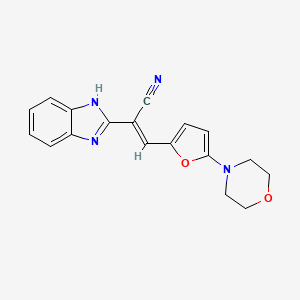
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)
